3-(benzyloxy)-N-isopropylbenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
3-phenylmethoxy-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C17H19NO2/c1-13(2)18-17(19)15-9-6-10-16(11-15)20-12-14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3,(H,18,19) |
InChI Key |
NKEUZRKHCWSICR-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Benzyloxy N Isopropylbenzamide and Analogues
Established Chemical Transformations for Benzamide (B126) Core Formation
The formation of the benzamide core is a fundamental step in the synthesis of 3-(benzyloxy)-N-isopropylbenzamide. This typically involves the coupling of a benzoic acid derivative with isopropylamine (B41738).
Synthetic Routes for Benzyloxy Moiety Introduction
The benzyloxy group is an important structural motif in many organic compounds. nih.govmdpi.com It can be introduced onto an aromatic ring through several synthetic methods, most commonly via etherification reactions. numberanalytics.com The Williamson ether synthesis and the Ullmann condensation are two classical and widely used methods for this purpose. numberanalytics.com
The Williamson ether synthesis involves the reaction of a phenoxide ion with an alkyl halide. numberanalytics.commasterorganicchemistry.com In the context of this compound synthesis, this would typically involve reacting a 3-hydroxybenzoic acid derivative with benzyl (B1604629) chloride or benzyl bromide in the presence of a base. ontosight.ai The base, such as potassium carbonate or sodium hydroxide, deprotonates the hydroxyl group to form the more nucleophilic phenoxide, which then displaces the halide from the benzyl halide in an SN2 reaction. masterorganicchemistry.comontosight.ai
The Ullmann condensation is another valuable method for forming aryl ethers, particularly diaryl ethers. numberanalytics.com This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or a phenoxide. numberanalytics.com While traditionally used for diaryl ethers, modifications of the Ullmann reaction can be applied to the synthesis of benzyl aryl ethers.
More modern methods for ether synthesis often employ transition metal catalysts, such as palladium or nickel, in cross-coupling reactions. numberanalytics.comgoogle.com These methods can offer improved yields and milder reaction conditions compared to the classical approaches.
The benzyloxy group also serves as a useful protecting group in organic synthesis because it can be readily cleaved by hydrogenation. ontosight.ai
Approaches for N-Isopropyl Group Installation
The installation of the N-isopropyl group onto the benzamide nitrogen is typically achieved during the amide coupling step by using isopropylamine as the amine component. ontosight.aimdpi.com However, if a primary benzamide is already formed, N-alkylation can be performed as a separate step.
Direct N-alkylation of amides can be challenging because the amide nitrogen is not very nucleophilic due to resonance stabilization. stackexchange.commdpi.com To overcome this, the amide must first be deprotonated using a strong base to form the more nucleophilic amide anion. stackexchange.com Common bases used for this purpose include sodium hydride (NaH) in solvents like THF or DMF, or even stronger bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). stackexchange.comnih.gov Once the amide anion is formed, it can react with an isopropyl halide (e.g., isopropyl bromide or iodide) to yield the N-isopropylbenzamide.
Alternative methods for N-alkylation include transition-metal-catalyzed reactions and microwave-assisted synthesis, which can offer milder reaction conditions and faster reaction times. stackexchange.commdpi.com Ruthenium-catalyzed N-alkylation of amides using alcohols as the alkylating agent has also been reported as an atom-economical and environmentally friendly approach. nih.gov
Design and Synthesis of this compound Analogues
The design and synthesis of analogues of this compound are crucial for understanding how structural modifications impact the compound's properties. This involves exploring various substitutions on the aromatic ring and derivatizing existing functional groups.
Exploration of Ring Substitutions and Functional Group Derivatization
The synthesis of analogues allows for the systematic investigation of structure-activity relationships. For the this compound scaffold, modifications can be made to the benzoyl ring, the benzyloxy moiety, and the N-isopropyl group.
Ring Substitutions: The aromatic rings of the benzamide and the benzyloxy group provide ample opportunities for substitution. Electron-donating or electron-withdrawing groups can be introduced at various positions to modulate the electronic properties of the molecule. nih.gov For example, the introduction of substituents on the benzyloxy phenyl ring has been shown to influence the biological activity of related compounds. nih.gov Common synthetic methods for introducing substituents onto aromatic rings include electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. rsc.org
Functional Group Derivatization: The existing functional groups—the amide, the ether, and the aromatic rings—can be further modified. libretexts.orgnih.gov For instance, the amide nitrogen can be further alkylated, or the ether linkage could be replaced with a thioether or an amine. The aromatic rings can be functionalized with various groups like halogens, nitro groups, or alkyl chains. rsc.org Derivatization of hydroxyl, carboxyl, and amine groups is a common strategy in medicinal chemistry to improve properties such as solubility, stability, and biological activity. libretexts.orgnih.govdoi.org
Control of Regioselectivity and Stereochemistry in Benzamide Synthesis
Controlling the position of substituents (regioselectivity) and the spatial arrangement of atoms (stereochemistry) is a critical aspect of synthesizing specific benzamide analogues.
Regioselectivity: In the synthesis of substituted benzamides, directing the incoming substituents to the desired position on the aromatic ring is crucial. The inherent directing effects of the existing substituents on the ring play a significant role in electrophilic aromatic substitution reactions. For instance, a hydroxyl or alkoxy group is an ortho-, para-director, while a carbonyl group is a meta-director. In cases where the desired regioselectivity cannot be achieved directly, a multi-step synthesis involving protecting groups or the use of specific catalysts may be necessary. rsc.orgacs.org Palladium-catalyzed cross-coupling reactions, for example, offer a high degree of control over the position of new bond formation. researchgate.netrsc.org
Stereochemistry: For analogues that contain chiral centers, controlling the stereochemistry is essential, as different stereoisomers can have vastly different biological activities. Stereoselective synthesis aims to produce a single stereoisomer in high yield. acs.orgrsc.orgacs.org This can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, in the synthesis of analogues with chiral side chains, stereoselective methods can be employed to ensure the formation of the desired enantiomer or diastereomer. acs.org
Advanced Spectroscopic and Analytical Characterization of Benzamide Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(benzyloxy)-N-isopropylbenzamide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Proton (¹H) NMR Analysis
Proton (¹H) NMR spectroscopy of this compound provides crucial information about the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum, the aromatic protons of the benzamide (B126) and benzyl (B1604629) groups would appear in the downfield region, generally between δ 7.0 and 7.5 ppm. The benzylic protons (O-CH₂-Ph) would be expected to resonate as a singlet around δ 5.1 ppm.
The isopropyl group introduces a distinct set of signals. The methine proton (CH) of the isopropyl group would appear as a multiplet, due to coupling with the adjacent methyl protons, typically in the region of δ 4.2-4.3 ppm. The six methyl protons (CH₃) of the isopropyl group would be observed as a doublet around δ 1.2 ppm. The amide proton (NH) often presents as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | m | 9H | Aromatic protons |
| ~6.1 | br s | 1H | NH |
| ~5.1 | s | 2H | O-CH₂-Ph |
| ~4.2-4.3 | m | 1H | N-CH(CH₃)₂ |
| ~1.2 | d | 6H | N-CH(CH₃)₂ |
Note: The predicted chemical shifts are based on general principles of NMR spectroscopy and comparison with structurally similar compounds.
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the carbonyl carbon (C=O) of the amide is expected to be the most downfield signal, typically around δ 167 ppm. The aromatic carbons would resonate in the range of δ 113-159 ppm. The benzylic carbon (O-CH₂) is anticipated around δ 70 ppm.
The isopropyl group's carbons will have characteristic shifts, with the methine carbon (CH) appearing around δ 42 ppm and the methyl carbons (CH₃) at approximately δ 23 ppm.
Comparing with the N-tert-butyl analog, 3-(benzyloxy)-N-(tert-butyl)benzamide, the reported ¹³C NMR data shows the carbonyl carbon at δ 166.6 ppm, aromatic carbons between δ 113.1 and 158.8 ppm, the benzylic carbon at δ 70.1 ppm, the quaternary carbon of the tert-butyl group at δ 51.5 ppm, and the methyl carbons at δ 28.8 ppm. rsc.org
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C=O |
| ~159 | C-O (aromatic) |
| ~137 | C-ipso (benzyl) |
| ~136 | C-ipso (benzamide) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~119 | Aromatic CH |
| ~118 | Aromatic CH |
| ~113 | Aromatic CH |
| ~70 | O-CH₂-Ph |
| ~42 | N-CH(CH₃)₂ |
| ~23 | N-CH(CH₃)₂ |
Note: The predicted chemical shifts are based on general principles of NMR spectroscopy and comparison with structurally similar compounds.
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC)
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are utilized.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show a cross-peak between the methine proton of the isopropyl group and the methyl protons, confirming their connectivity. It would also help in assigning the coupled protons within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak between the methine proton of the isopropyl group and its attached carbon, as well as between each aromatic proton and its corresponding carbon atom. This is a powerful tool for assigning the carbon signals based on the more easily interpretable proton spectrum.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₇H₁₉NO₂), the expected exact mass can be calculated. Electrospray ionization (ESI) is a common soft ionization technique used for such analyses. For the N-tert-butyl analog, the HRMS data showed a calculated mass for [M+Na]⁺ of 306.14700 and a found mass of 306.14577, confirming its elemental composition. rsc.org A similar level of accuracy would be expected for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a synthesized compound and for analyzing complex mixtures. An LC-MS analysis of a sample of this compound would provide a chromatogram indicating its retention time and a corresponding mass spectrum confirming its molecular weight. This method is also crucial for monitoring the progress of a chemical reaction in which this compound is either a reactant or a product. While specific LC-MS methods for this exact compound are not detailed in the provided search results, the technique is a standard tool in the characterization of such organic molecules.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a sensitive technique for analyzing large biomolecules and synthetic polymers. mdpi.com For benzamide derivatives, MALDI-TOF can provide information on molecular weight and sample purity. researchgate.netunifr.ch In the analysis of this compound, the compound would be co-crystallized with a suitable matrix, such as 2,5-dihydroxybenzoic acid (2,5-DHB), and subjected to laser irradiation. This process generates singly charged molecular ions, typically as sodium adducts ([M+Na]⁺), which are then accelerated in a time-of-flight analyzer to determine their mass-to-charge ratio. mdpi.comnih.gov The expected molecular weight of this compound (C₁₇H₁₉NO₂) is approximately 269.34 g/mol .
| Ion | Expected m/z |
| [M+H]⁺ | 270.15 |
| [M+Na]⁺ | 292.13 |
| [M+K]⁺ | 308.10 |
| This table presents the expected mass-to-charge ratios for the protonated molecule and its common adducts. |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation by analyzing the fragmentation patterns of selected precursor ions. researchgate.net The fragmentation of benzamides is influenced by the substituents on the aromatic ring and the amide nitrogen. researchgate.netresearchgate.net For protonated this compound, collision-induced dissociation (CID) would likely lead to characteristic fragment ions. A common fragmentation pathway for benzamides involves the cleavage of the amide bond. researchgate.net The presence of the benzyloxy group at the meta position can also influence the fragmentation pathways, potentially leading to rearrangements. researchgate.net
Expected Fragmentation Pathways:
Loss of the isopropyl group: A neutral loss of 43 Da corresponding to the isopropyl radical.
Cleavage of the benzyloxy group: Loss of a benzyl group (91 Da) or a benzyloxy radical (107 Da).
Formation of the benzoyl cation: Cleavage of the N-C(O) bond could yield a benzoyl cation derivative. researchgate.net
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss/Fragment Structure |
| 270.15 ([M+H]⁺) | 227.13 | Loss of C₃H₇ (isopropyl group) |
| 270.15 ([M+H]⁺) | 179.07 | Loss of C₇H₇ (benzyl group) |
| 270.15 ([M+H]⁺) | 163.06 | Loss of C₇H₇O (benzyloxy radical) |
| 270.15 ([M+H]⁺) | 121.07 | Benzoyl cation |
| This table outlines the potential fragmentation patterns of protonated this compound. |
Electrospray Ionization (ESI) and Electron Impact (EI) Techniques
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like benzamides, often producing protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov The resulting mass spectra are typically simple and allow for straightforward determination of the molecular weight. High-resolution ESI-MS can provide exact mass measurements, confirming the elemental composition of the molecule. rsc.org
Electron impact (EI) ionization is a higher-energy technique that results in more extensive fragmentation. The mass spectrum of a benzamide under EI conditions typically shows a molecular ion peak (M⁺·) and a variety of fragment ions. libretexts.org Common fragments for N-substituted benzamides include the benzoyl cation (m/z 105) and the phenyl cation (m/z 77). researchgate.net The fragmentation pattern can provide valuable structural information but may be complex to interpret.
Vibrational and Electronic Spectroscopic Studies
Vibrational and electronic spectroscopy provide detailed insights into the molecular structure, bonding, and electronic transitions of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. uni-plovdiv.net The FTIR spectrum of this compound would exhibit characteristic bands for the amide group, the aromatic rings, and the alkyl and ether functionalities. The N-H stretching vibration of the secondary amide is expected to appear as a single band, and its position can be indicative of hydrogen bonding. spectroscopyonline.com The C=O stretching (Amide I band) is a strong absorption, and its frequency is sensitive to the electronic environment. researchgate.net The N-H bending (Amide II band) is also a characteristic feature of secondary amides. spectroscopyonline.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amide) | Stretching | 3370 - 3170 | Medium |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium-Weak |
| C-H (Alkyl) | Stretching | 2970 - 2850 | Medium |
| C=O (Amide I) | Stretching | 1680 - 1630 | Strong |
| N-H (Amide II) | Bending | 1550 - 1510 | Strong |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium-Weak |
| C-O (Ether) | Stretching | 1260 - 1000 | Medium |
| C-N | Stretching | ~1400 | Medium |
| This table summarizes the expected characteristic FTIR absorption bands for this compound. spectroscopyonline.comcore.ac.uk |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, as it is sensitive to vibrations that cause a change in polarizability. researchgate.net For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the non-polar parts of the molecule, such as the aromatic rings and the C-C bonds of the isopropyl group. The symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Strong |
| C-H (Alkyl) | Stretching | 2970 - 2850 | Strong |
| C=O (Amide I) | Stretching | 1680 - 1630 | Medium |
| C=C (Aromatic Ring) | Ring Breathing | ~1000 | Strong |
| C-N | Stretching | ~1400 | Weak |
| This table presents the expected characteristic Raman shifts for this compound. researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy
| Chromophore | Transition | Expected λmax (nm) |
| Benzene Ring | π → π* (E2-band) | ~204 |
| Benzene Ring | π → π* (B-band) | ~254 |
| Benzoyl Group | π → π* | ~230-280 |
| This table shows the expected UV-Vis absorption maxima for the chromophores present in this compound. cdnsciencepub.comresearchgate.net |
Solid-State Characterization Methods
Solid-state properties are critical as they influence the material's stability, solubility, and bioavailability. Techniques such as X-ray diffraction and thermal analysis provide indispensable information about the crystalline structure and thermal behavior of the compound.
X-ray Diffraction (XRD) Analysis (Powder and Single Crystal)
X-ray Diffraction (XRD) is a powerful non-destructive technique for determining the atomic and molecular structure of a crystal. In XRD, a crystalline sample is irradiated with X-rays; the resulting diffraction pattern of scattered intensities provides information about the crystal lattice and the arrangement of atoms. nih.govmdpi.comst-andrews.ac.uk This analysis can be performed on a single crystal or on a powder sample, which consists of a multitude of small, randomly oriented crystallites.
In a typical analysis, intermolecular hydrogen bonds are identified, which often play a key role in the stability of the crystal structure. For N-isopropylbenzamide, intermolecular N—H···O hydrogen bonds link the molecules into one-dimensional chains. researchgate.net The dihedral angle between the amide group and the phenyl ring is also a key structural parameter determined by XRD. researchgate.net For novel derivatives like this compound, powder XRD (PXRD) would be used to obtain a characteristic "fingerprint" of its crystalline form, which is essential for quality control and polymorphism screening. ucc.ienih.gov
Table 1: Crystallographic Data for the Related Compound N-isopropylbenzamide
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₀H₁₃NO |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 5.0093 Å |
| b = 10.1250 Å | |
| c = 9.6714 Å | |
| β = 104.133° | |
| Volume | 475.68 ų |
| Z | 2 |
| Dihedral Angle (Amide-Phenyl) | 30.0 (3)° |
Data sourced from studies on N-isopropylbenzamide. researchgate.net
Thermal Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis)
Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature or time. akjournals.comresearchgate.net These methods are vital for determining the thermal stability, melting point, and decomposition profile of pharmaceutical compounds. researchgate.netdergipark.org.trlabmanager.com
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. labmanager.comnih.gov A DSC thermogram for a stable crystalline compound like this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are characteristic of the substance's purity and crystalline form. For various benzamide derivatives, melting points can differ significantly based on their substituents and intermolecular interactions. akjournals.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample over time as the temperature changes. nih.gov This technique is used to assess thermal stability and decomposition patterns. researchgate.net For this compound, a TGA curve would typically show a stable baseline until the onset of thermal decomposition. The temperature at which significant mass loss begins indicates the limit of the compound's thermal stability. For many benzamide derivatives, decomposition points are observed at elevated temperatures, often above 250-300°C. akjournals.comresearchgate.net
Table 2: Expected Thermal Analysis Data for a Crystalline Benzamide Derivative
| Analysis | Parameter | Expected Observation |
|---|---|---|
| DSC | Melting Point (Tₘ) | A sharp endothermic peak indicating the transition from solid to liquid. |
| Enthalpy of Fusion (ΔHբ) | Quantitative measure of the energy required for melting. | |
| TGA | Onset of Decomposition (Tₔ) | Temperature at which significant weight loss begins, indicating thermal stability. |
| Residue | Percentage of mass remaining at the end of the analysis. |
This table represents typical expected data for a compound like this compound based on general knowledge of organic compounds and published data on related benzamides. akjournals.comresearchgate.netdergipark.org.tr
Other Analytical Techniques
Beyond solid-state characterization, other analytical methods are essential for confirming the elemental composition and purity of the compound.
Elemental Microanalysis
Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (e.g., sulfur) in a sample. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula to confirm its elemental composition and purity. acs.orgnih.gov For this compound (C₁₇H₁₉NO₂), the theoretical percentages of C, H, N, and O can be calculated precisely. The close agreement between the found and calculated values is a primary confirmation of the compound's identity.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 17 | 204.187 | 75.81 |
| Hydrogen | H | 1.008 | 19 | 19.152 | 7.11 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.20 |
| Oxygen | O | 15.999 | 2 | 31.998 | 11.88 |
| Total | 269.344 | 100.00 |
This table presents the calculated theoretical values for the specified compound.
Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES)
Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES), is a highly sensitive technique used for determining the presence of trace and ultra-trace metals in a sample. wmich.edulabmanager.comtechnologynetworks.com In the pharmaceutical industry, ICP-AES is crucial for quality control, as it can detect and quantify elemental impurities that may originate from catalysts (e.g., Palladium, Platinum, Nickel) used during synthesis or from the manufacturing equipment (e.g., Iron, Chromium, Copper). unr.edu.arcmes.orghoriba.com
The analysis of this compound by ICP-AES would involve digesting the sample, typically in acid, and introducing it into an argon plasma. The plasma excites the atoms of any present metals, causing them to emit light at characteristic wavelengths. The intensity of this emitted light is proportional to the concentration of the element in the sample. drawellanalytical.com Regulatory guidelines, such as those from the ICH Q3D, set permissible daily exposure limits for various elemental impurities, making ICP-AES an essential tool for ensuring the safety and compliance of pharmaceutical ingredients. cmes.org
Table 4: Representative Elemental Impurity Analysis by ICP-AES
| Element | Common Source | Typical Reporting Limit (ppm) |
|---|---|---|
| Palladium (Pd) | Catalysts | < 1 |
| Platinum (Pt) | Catalysts | < 1 |
| Nickel (Ni) | Catalysts, Equipment | < 5 |
| Copper (Cu) | Reagents, Equipment | < 10 |
| Iron (Fe) | Equipment, Reagents | < 10 |
| Zinc (Zn) | Equipment, Reagents | < 10 |
This table provides illustrative examples of common elemental impurities and their typical reporting limits in pharmaceutical analysis. drawellanalytical.comastm.org
Computational Chemistry and Cheminformatics in Benzamide Research
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations provide a dynamic view of molecular behavior, from ligand-target interactions to conformational stability.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is crucial in drug discovery for screening virtual libraries of compounds against a specific protein target. For 3-(benzyloxy)-N-isopropylbenzamide , docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex.
The process involves preparing the 3D structure of the ligand and the target protein, often obtained from databases like the Protein Data Bank (PDB). Software like AutoDock or Discovery Studio is then used to explore various binding poses of the ligand within the active site of the protein. scialert.netdergipark.org.tr The output is typically a binding affinity score, measured in kcal/mol, which estimates the strength of the interaction. Lower (more negative) values indicate a stronger, more favorable binding.
In studies of similar benzamide (B126) derivatives, these compounds have been docked against various enzymes, including topoisomerases and histone deacetylases (HDACs), revealing key hydrogen bonds and hydrophobic interactions that are critical for inhibition. dergipark.org.trresearchgate.net For This compound , interactions would likely involve the amide group's ability to form hydrogen bonds and the benzyloxy and isopropyl groups engaging in hydrophobic or van der Waals interactions.
Illustrative Docking Results for this compound against a Hypothetical Kinase Target
| Parameter | Value | Interacting Residues | Interaction Type |
| Binding Affinity | -8.5 kcal/mol | LEU 83, VAL 91 | Hydrophobic |
| LYS 30 | Hydrogen Bond | ||
| ASP 145 | Hydrogen Bond |
Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior and stability of the ligand-protein complex over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment.
For the This compound -protein complex, an MD simulation, often run for nanoseconds, can confirm the stability of the binding pose predicted by docking. researchgate.netnih.gov Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the complex. Stable hydrogen bonds and persistent hydrophobic contacts observed throughout the simulation provide strong evidence of a stable and potentially effective interaction. nih.gov
Illustrative Molecular Dynamics Simulation Metrics for a Ligand-Protein Complex
| Metric | Average Value | Interpretation |
| Protein RMSD | 1.8 Å | The protein backbone remains stable throughout the simulation. |
| Ligand RMSD | 0.9 Å | The ligand maintains a stable binding pose within the active site. |
| Key Interactions | H-bond with ASP 145 | This hydrogen bond is maintained for >90% of the simulation time, indicating a critical interaction. |
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the intrinsic electronic properties of a molecule.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. bohrium.com By optimizing the geometry of This compound , DFT can calculate various electronic properties, such as the dipole moment and total energy, which are fundamental to understanding its polarity and stability. tandfonline.com Functionals like B3LYP combined with basis sets such as 6-31G* are commonly used for such calculations on benzamide derivatives. scispace.com
Illustrative DFT-Calculated Properties for this compound
| Property | Calculated Value |
| Optimized Total Energy | -975.4 Hartree |
| Dipole Moment | 3.25 Debye |
A significant application of DFT is the prediction of spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. digitellinc.com By calculating the vibrational frequencies and chemical shifts of the optimized molecular structure, researchers can predict the key features of its experimental spectra. aip.orgnih.gov For This compound , this allows for the assignment of characteristic peaks, such as the amide C=O stretch in the IR spectrum and the chemical shifts of aromatic and aliphatic protons in the ¹H NMR spectrum.
Illustrative Predicted Spectroscopic Data for this compound
| Spectrum | Predicted Peak/Shift | Assignment |
| IR | ~1650 cm⁻¹ | Amide C=O stretch |
| ~1240 cm⁻¹ | Aryl-O-CH₂ stretch | |
| ¹H NMR | 7.2-7.8 ppm | Aromatic protons |
| 5.1 ppm | Benzylic (-O-CH₂-) protons | |
| 4.2 ppm | Isopropyl (-CH-) proton |
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. scispace.com The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. scispace.comnih.gov The energy gap between HOMO and LUMO (E_gap) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. sci-hub.seresearchgate.net
From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). ajchem-a.com These descriptors provide a quantitative measure of the molecule's reactivity profile, which is invaluable for predicting its behavior in chemical reactions and biological systems. tandfonline.com
Illustrative HOMO-LUMO and Reactivity Descriptors for this compound
| Parameter | Value (eV) |
| E_HOMO | -6.5 |
| E_LUMO | -0.9 |
| E_gap (LUMO-HOMO) | 5.6 |
| Electronegativity (χ) | 3.7 |
| Chemical Hardness (η) | 2.8 |
Cheminformatics Methodologies in Benzamide Research
In the realm of modern drug discovery, computational chemistry and cheminformatics serve as indispensable tools for accelerating the identification and optimization of novel therapeutic agents. These in silico techniques allow researchers to model, analyze, and predict the behavior of chemical compounds, thereby streamlining the research and development process. For classes of compounds like benzamides, which are prevalent in medicinal chemistry, these computational approaches are crucial for understanding structure-activity relationships (SAR) and designing molecules with enhanced potency and selectivity. This section focuses on the application of key cheminformatics methodologies to the specific compound This compound , illustrating how its structural features are assessed in silico to predict its potential as a bioactive agent.
Pharmacophore Modeling and Scaffold Identification
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are critical for a molecule's interaction with a specific biological target. A pharmacophore model does not represent a real molecule but rather an abstract map of features necessary for biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centers, and charged groups. bohrium.com
For This compound , a pharmacophore model would be constructed by identifying its key chemical features. The central benzamide moiety is a common scaffold in many biologically active compounds, often participating in crucial hydrogen bonding interactions with protein targets. researchgate.net The amide group itself presents a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). nih.gov The two phenyl rings—one from the benzoyl group and one from the benzyloxy substituent—can act as aromatic and hydrophobic interaction sites. The ether oxygen in the benzyloxy group can also function as a hydrogen bond acceptor, while the isopropyl group provides a distinct hydrophobic feature.
A hypothetical pharmacophore model for this compound would highlight this specific combination of features, which could then be used as a 3D query to search large chemical databases for other compounds that share the same spatial arrangement of functional groups, even if their underlying chemical scaffolds are different. jst.go.jp
Scaffold identification is a related process where the core structure of a molecule, like the benzamide scaffold in this case, is recognized as a privileged framework for binding to a particular class of targets. acs.org Researchers often use "scaffold hopping," a computational technique, to replace this core with a different chemical structure (a bioisostere) while preserving the essential pharmacophoric features. acs.orgresearchgate.net This strategy aims to discover novel chemotypes with improved properties, such as enhanced metabolic stability or reduced toxicity, while retaining the desired biological activity. researchgate.netacs.org For This compound , the benzamide core could be replaced with other scaffolds that maintain the relative orientation of the key interacting groups.
Table 1: Potential Pharmacophoric Features of this compound This table is interactive. Click on the headers to sort.
| Feature Type | Structural Origin in this compound | Potential Interaction |
|---|---|---|
| Hydrogen Bond Donor | Amide N-H | Interaction with electron-rich residues (e.g., Asp, Glu) |
| Hydrogen Bond Acceptor | Amide C=O | Interaction with electron-poor residues (e.g., Arg, His) |
| Hydrogen Bond Acceptor | Ether Oxygen (-O-CH2-) | Interaction with hydrogen bond donor residues |
| Aromatic Ring | Benzoyl Phenyl Ring | π-π stacking or hydrophobic interactions |
| Aromatic Ring | Benzyl (B1604629) Phenyl Ring | π-π stacking or hydrophobic interactions |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. sphinxsai.comwisdomlib.org These models are built by calculating a set of numerical descriptors for each molecule and then using statistical methods to find a correlation between these descriptors and an observed activity (e.g., IC₅₀) or property (e.g., solubility). mdpi.comigi-global.com
In the context of benzamide research, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. nih.govtandfonline.com These methods generate 3D grid-based fields around aligned molecules to represent their steric, electrostatic, hydrophobic, and hydrogen-bonding properties. nih.govuchile.cl The resulting contour maps can visually guide chemists in modifying a lead compound to enhance its activity. For instance, a CoMFA map might indicate that adding a bulky group at a specific position would be beneficial (or detrimental) to the biological activity. nih.gov
For This compound , a QSAR study would involve synthesizing a series of analogues with variations at different positions (e.g., changing substituents on the phenyl rings or altering the N-alkyl group) and measuring their biological activity. A subsequent QSAR model could reveal the importance of specific properties for activity. For example, the model might show that increased hydrophobicity at the N-alkyl position enhances potency, or that an electron-withdrawing group on the 3-benzyloxy ring is favorable. nih.gov Descriptors used in such a model would quantify various aspects of the molecule's structure.
Table 2: Representative Descriptors for a Hypothetical QSAR/QSPR Study of this compound Analogues This table is interactive. Click on the headers to sort.
| Descriptor Class | Specific Descriptor Example | Property Measured | Relevance to this compound |
|---|---|---|---|
| Electronic | Dipole Moment | Polarity and charge distribution | Influences solubility and binding to polar residues. |
| Steric | Molecular Volume | Size and shape of the molecule | Determines fit within a receptor's binding pocket. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity | Affects membrane permeability and hydrophobic interactions. |
| Topological | Wiener Index | Molecular branching and connectivity | Relates to molecular compactness and surface area. |
| 3D-QSAR Field | CoMFA Steric Field | Steric bulk at different 3D grid points | Identifies regions where bulk is favored or disfavored. |
| 3D-QSAR Field | CoMSIA H-Bond Donor Field | Hydrogen bond donating potential | Highlights key areas for hydrogen bond donor interactions. |
In Silico Screening and Virtual High-Throughput Screening
In silico screening, or virtual screening, involves the use of computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. bohrium.comnih.gov This approach significantly narrows down the number of candidates for expensive and time-consuming experimental high-throughput screening (HTS). Virtual screening can be broadly categorized into two types: ligand-based and structure-based.
Ligand-based virtual screening (LBVS) uses a known active molecule, such as This compound , as a template to find other molecules in a database with similar features. mdpi.com This can be done by searching for similarity in 2D fingerprints or by using a 3D pharmacophore model as a search query. jst.go.jp
Structure-based virtual screening (SBVS), on the other hand, requires the 3D structure of the biological target (e.g., a protein or enzyme), which is typically determined by X-ray crystallography or NMR spectroscopy. Molecular docking is the most common SBVS method, where candidate molecules are computationally placed into the binding site of the target protein to predict their binding orientation and affinity. nih.govrsc.org
If This compound were identified as a "hit" from an initial screen, it could be used as the starting point for a virtual screening campaign. A library of millions of commercially available or virtual compounds could be screened to find molecules with higher predicted binding scores or more favorable interactions with a target protein. bohrium.com This process can rapidly identify diverse new scaffolds that retain the key binding characteristics of the original hit. jonuns.com
Table 3: Virtual Screening Approaches Involving this compound This table is interactive. Click on the headers to sort.
| Screening Method | Requirement | Process | Application for this compound |
|---|---|---|---|
| Ligand-Based (2D/3D Similarity) | An active "query" molecule. | Search a database for molecules with similar 2D fingerprints or 3D shape/pharmacophore. | Use as the query molecule to find structurally similar compounds. |
| Ligand-Based (Pharmacophore) | A 3D pharmacophore model. | Screen a database for molecules that match the pharmacophore's feature arrangement. | Use a pharmacophore derived from it to find diverse scaffolds with the same key features. bohrium.com |
| Structure-Based (Docking) | 3D structure of the biological target. | Computationally "dock" compounds from a library into the target's active site and rank by score. | Dock it into a target's active site to predict binding mode; then screen libraries for better-scoring compounds. nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis
Influence of Substituent Variations on Biological Potency and Selectivity
The biological activity of a benzamide (B126) derivative is highly dependent on the nature and position of its substituents. Modifications to the benzyloxy group, the N-isopropyl group, and their placement on the benzamide scaffold can dramatically alter the compound's potency and its selectivity for specific biological targets.
Positional Effects of Benzyloxy Group on Benzamide Ring
The placement of the benzyloxy group on the benzamide ring is a critical determinant of biological activity. While direct studies on 3-(benzyloxy)-N-isopropylbenzamide are specific, broader research on substituted benzamides provides significant insights. For instance, the position of a methoxy (B1213986) group, which is structurally similar to a benzyloxy group, on a benzamide phenyl ring has been shown to be a sensitive site for manipulating sigma (σ) receptor subtype selectivity. researchgate.net An electron-donating group like methoxy (or benzyloxy) can influence affinity; its placement at the para-position of the benzamide phenyl ring in one series of compounds dramatically improved σ2 selectivity over the σ1 receptor. researchgate.net
In other studies on benzamide-hydroxypyridinone hybrids, benzyloxy phenyl and its analogs have been identified as contributors to potent and selective monoamine oxidase B (MAO-B) inhibition. tandfonline.com However, research also indicates that the benzyloxy phenyl motif may not be the sole key pharmacophore, as compounds lacking this group still demonstrated significant MAO-B inhibition. tandfonline.com The position of substituents dictates the molecule's ability to form key interactions, such as intramolecular hydrogen bonds, which can be important for binding affinity. researchgate.net For example, an ortho-methoxy group on a benzamide can form an intramolecular hydrogen bond with the amide N-H, a feature potentially important for σ2 receptor binding. researchgate.net The 3-position (meta) of the benzyloxy group in the title compound, therefore, places it in a position to influence electronic density and steric profile, which are distinct from the ortho or para positions, leading to a unique interaction profile with its biological target.
Table 1: Influence of Substituent Position on Benzamide Activity
| Compound Series | Substituent | Position | Observed Effect | Reference |
|---|---|---|---|---|
| Benzamide-isoquinoline derivatives | Methoxy | para | Dramatically improved σ2 receptor selectivity (631-fold) | researchgate.net |
| Benzamide-isoquinoline derivatives | Methoxy | ortho | Potential for intramolecular H-bond formation, important for σ2R binding | researchgate.net |
Impact of N-substituent (Isopropyl Group) Modifications
The N-substituent of the benzamide core plays a pivotal role in modulating pharmacokinetic properties and target interaction. The N-isopropyl group in this compound is a specific modification that influences the compound's profile. ontosight.ai The size and nature of alkyl groups on the amide nitrogen can affect solubility and the compound's interaction with biological targets.
Studies on other benzamide derivatives highlight the importance of the N-substituent's size. For example, in a series of HDAC6 inhibitors, replacing a hydrogen on a sulfonamide nitrogen with alkyl groups of varying sizes—including methyl, isopropyl, and cyclopropyl—resulted in significantly improved potency. scholaris.ca Specifically, the N-isopropyl substituted compound showed an approximate 100-fold improvement in potency. scholaris.ca This suggests that the steric bulk and lipophilicity of the isopropyl group can be beneficial for fitting into a specific binding pocket. In the context of antimicrobial agents, N-acylated derivatives of 1-isopropyl-5-methyl-benzimidazolone have been synthesized, indicating the isopropyl group is a key component in exploring biological activity. researchgate.net Therefore, modifications to the N-isopropyl group, such as increasing or decreasing its size or introducing different functional groups, would be expected to have a profound impact on the biological activity of this compound. ontosight.aischolaris.ca
Electronic and Steric Contributions of Substituents
The biological activity of benzamide derivatives is governed by a combination of electronic and steric effects of their substituents. researchgate.net The benzyloxy and N-isopropyl groups of this compound each provide distinct contributions.
Electronic Effects: The benzyloxy group, containing an ether linkage, is generally considered an electron-donating group through resonance, which can increase the electron density of the benzamide phenyl ring. The electronic properties of substituents can significantly influence interactions with biological targets. ontosight.ai For example, studies on benzamide-isoquinoline derivatives showed that electron-donating methoxy groups increased affinity for the σ2 receptor, whereas electron-withdrawing nitro groups decreased it. researchgate.net This highlights a clear electronic preference for certain targets.
Steric Effects: The size and spatial arrangement of substituents (steric effects) are crucial for determining how a molecule fits into a receptor's binding site. The benzyloxy group is a bulky substituent that can create significant steric hindrance, potentially enhancing selectivity by preventing the molecule from binding to off-target sites. Similarly, the N-isopropyl group adds steric bulk to the amide portion of the molecule. scholaris.ca Steric hindrance from substituents can have a major effect on reaction kinetics and binding affinities. researchgate.net The combination of these steric features in this compound defines its three-dimensional shape and, consequently, its ability to interact with specific biological macromolecules.
Conformation and Flexibility in Biological Interactions
The conformation and flexibility of a molecule are critical for its biological activity, allowing it to adopt the optimal orientation to bind with a biological target. For this compound, the key sources of flexibility are the benzyloxy group and the N-isopropyl group.
The benzyloxy group is linked to the benzamide ring via an oxygen atom, allowing for significant rotational freedom. This flexibility enables the phenyl ring of the benzyloxy group to explore various spatial positions, which can be crucial for establishing favorable interactions within a binding pocket. In studies of other benzamide derivatives, introducing noncoplanar heterocyclic structures was shown to increase molecular flexibility and conformational diversity, leading to better interactions with the target protein FtsZ. bohrium.com
Pharmacophore Mapping and Key Interaction Identification
Pharmacophore modeling is an essential tool in drug discovery that identifies the key steric and electronic features necessary for a molecule to interact with a specific biological target and trigger or block its response. dovepress.com A pharmacophore model for this compound would consist of an abstract map of features rather than specific atoms. dovepress.com These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR). nih.govnih.gov
For benzamide-containing molecules, several key pharmacophoric features can be identified:
Hydrogen Bond Acceptor/Donor: The amide moiety (-CONH-) is a classic pharmacophoric group. The carbonyl oxygen acts as a hydrogen bond acceptor, while the N-H group acts as a hydrogen bond donor. acs.org This dual capacity allows for critical hydrogen bonding interactions with amino acid residues in a protein's active site.
Hydrophobic and Aromatic Features: The benzyl (B1604629) ring of the benzyloxy group and the phenyl ring of the benzamide core provide significant hydrophobic and aromatic features. mdpi.com These are crucial for engaging in π-π stacking or hydrophobic interactions with the target. The N-isopropyl group also contributes a key hydrophobic feature. ontosight.ai
Interaction Mapping: In the absence of a known target structure, a putative pharmacophore can be constructed by analyzing the interaction maps of similar active ligands or the chemical properties of a hypothesized binding site. dovepress.comnih.gov For benzamide derivatives, docking studies often reveal that specific substituents significantly affect binding affinity. For instance, the loss of activity upon replacing an amide group with an ester highlights the critical importance of the amide's hydrogen-bonding capability. acs.org
A pharmacophore model for this compound would likely feature a central scaffold with defined vectors for a hydrogen bond donor, a hydrogen bond acceptor, and at least two hydrophobic/aromatic regions, representing the essential interactions required for its biological activity.
Table 2: Potential Pharmacophoric Features of this compound
| Molecular Moiety | Pharmacophoric Feature(s) | Potential Interaction | Reference |
|---|---|---|---|
| Amide (-CONH-) | Hydrogen Bond Donor (N-H), Hydrogen Bond Acceptor (C=O) | Hydrogen bonding with target protein residues | nih.govacs.org |
| Benzyloxy Group | Hydrophobic (H), Aromatic (AR) | Hydrophobic interactions, π-π stacking | mdpi.com |
| Benzamide Phenyl Ring | Hydrophobic (H), Aromatic (AR) | Hydrophobic interactions, π-π stacking | mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
